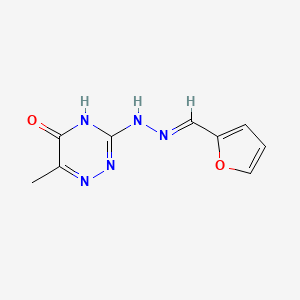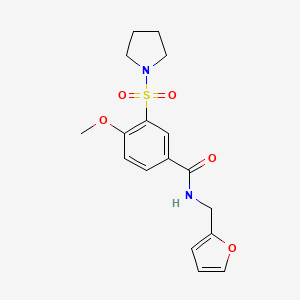![molecular formula C22H29FN4O B6026005 N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-isobutyl-2-methyl-4-pyrimidinecarboxamide](/img/structure/B6026005.png)
N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-isobutyl-2-methyl-4-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-isobutyl-2-methyl-4-pyrimidinecarboxamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a selective inhibitor of 5-lipoxygenase-activating protein (FLAP), a protein that plays a crucial role in the biosynthesis of leukotrienes, which are involved in the pathogenesis of various inflammatory diseases.
Mécanisme D'action
N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-isobutyl-2-methyl-4-pyrimidinecarboxamide works by selectively inhibiting the activity of this compound, which plays a crucial role in the biosynthesis of leukotrienes. By inhibiting this compound, the compound effectively reduces the production of leukotrienes, which are known to contribute to the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce the production of leukotrienes, which are involved in the pathogenesis of various inflammatory diseases. The compound has also been shown to have anti-inflammatory effects, which may further contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-isobutyl-2-methyl-4-pyrimidinecarboxamide is its selectivity for this compound, which makes it a promising candidate for the development of targeted therapies for inflammatory diseases. However, the compound also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several potential future directions for the research on N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-isobutyl-2-methyl-4-pyrimidinecarboxamide. These include further studies on the compound's pharmacokinetics and toxicity, as well as its potential therapeutic applications in various inflammatory diseases. Additionally, the development of more potent and selective this compound inhibitors may lead to the development of more effective therapies for these diseases.
Méthodes De Synthèse
The synthesis of N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-isobutyl-2-methyl-4-pyrimidinecarboxamide involves several steps, including the reaction of 2-fluorobenzylamine with piperidine, followed by the addition of isobutyl bromide and 2-methyl-4,6-dichloro pyrimidine. The resulting product is then subjected to further purification steps to obtain the final compound.
Applications De Recherche Scientifique
N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-isobutyl-2-methyl-4-pyrimidinecarboxamide inhibitors like this compound have been extensively studied for their potential therapeutic applications in various inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and atherosclerosis. The compound has been shown to effectively reduce the production of leukotrienes, which are known to contribute to the pathogenesis of these diseases.
Propriétés
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O/c1-15(2)11-19-12-21(25-16(3)24-19)22(28)26-18-8-6-10-27(14-18)13-17-7-4-5-9-20(17)23/h4-5,7,9,12,15,18H,6,8,10-11,13-14H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQWKCKKZHSQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)NC2CCCN(C2)CC3=CC=CC=C3F)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-chloro-4-fluorobenzyl)-8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6025931.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-phenoxypropanamide](/img/structure/B6025943.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B6025964.png)

![2-(4-chlorophenyl)-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6025970.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6025973.png)

![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone]](/img/structure/B6025984.png)
![N-(2,3-dimethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6025989.png)
![1-[4-(methylthio)benzyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B6025997.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B6026003.png)
![1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B6026012.png)
![7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026019.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6026022.png)